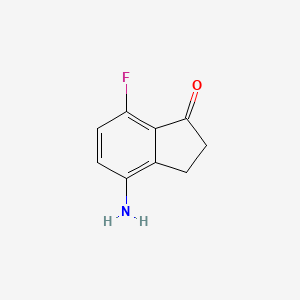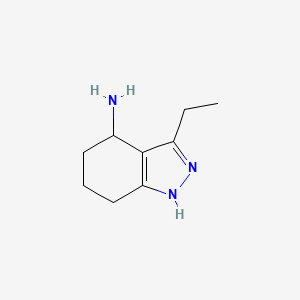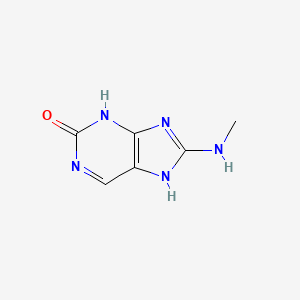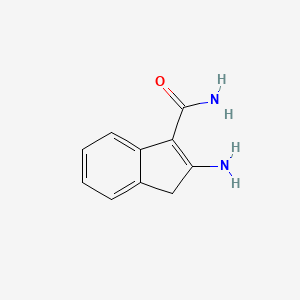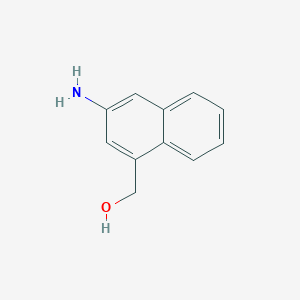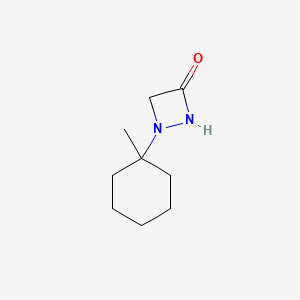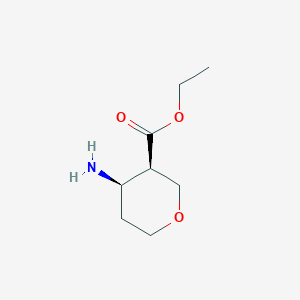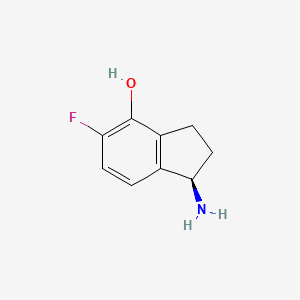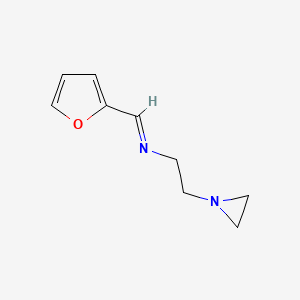![molecular formula C8H16N2O2 B11916072 [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol CAS No. 917572-34-0](/img/structure/B11916072.png)
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol is a chemical compound with the molecular formula C8H15NO2 It is a derivative of morpholine and azetidine, featuring a morpholine ring substituted with an azetidin-3-yl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Morpholine: The azetidine ring is then attached to the morpholine ring through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine and morpholine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the azetidine or morpholine rings.
Wissenschaftliche Forschungsanwendungen
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The azetidine and morpholine rings can interact with various enzymes and receptors, potentially modulating their activity. The methanol group may also play a role in these interactions by forming hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol can be compared with other similar compounds, such as:
[(3R)-4-(azetidin-3-yl)morpholine]: Lacks the methanol group, which may affect its reactivity and interactions.
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol, potentially altering its physical and chemical properties.
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]acetate: Contains an acetate group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917572-34-0 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
[(3R)-4-(azetidin-3-yl)morpholin-3-yl]methanol |
InChI |
InChI=1S/C8H16N2O2/c11-5-8-6-12-2-1-10(8)7-3-9-4-7/h7-9,11H,1-6H2/t8-/m1/s1 |
InChI-Schlüssel |
NVSFSCJGRSYGLO-MRVPVSSYSA-N |
Isomerische SMILES |
C1COC[C@H](N1C2CNC2)CO |
Kanonische SMILES |
C1COCC(N1C2CNC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


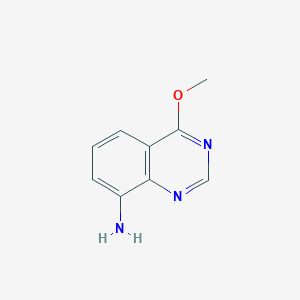
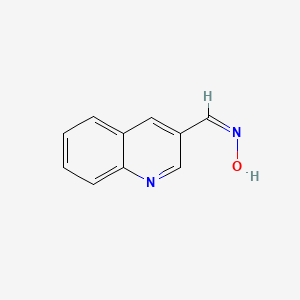
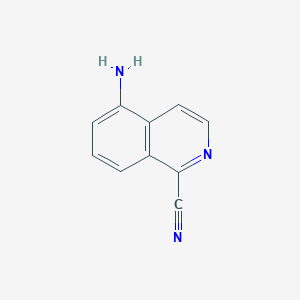
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
